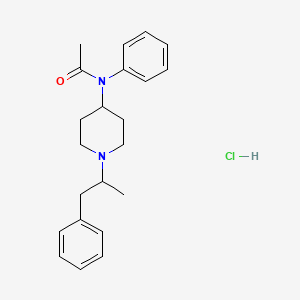
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is a derivative of piperidine and is characterized by the presence of phenyl and acetamide groups. It has been studied for its potential use in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
Vorbereitungsmethoden
The synthesis of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Acetylation: The acetamide group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Purification and Crystallization: The final product is purified and crystallized to obtain the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound has been investigated for its biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
α-Methylfentanyl: A derivative of fentanyl with an additional methyl group, known for its high potency.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group, studied for its pharmacological properties.
The uniqueness of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride lies in its specific structural features and the potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
2306822-12-6 |
|---|---|
Molekularformel |
C22H29ClN2O |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(17-20-9-5-3-6-10-20)23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI-Schlüssel |
MEEBFQSKZPPWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


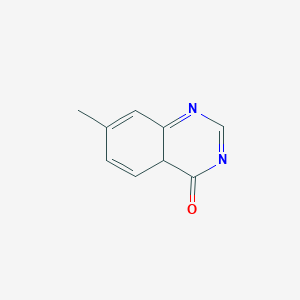
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
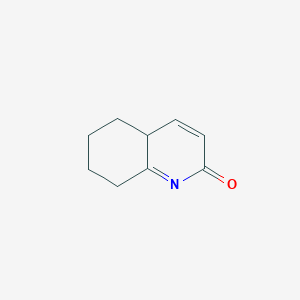
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)

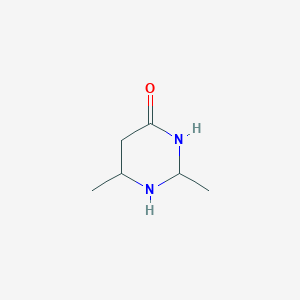
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
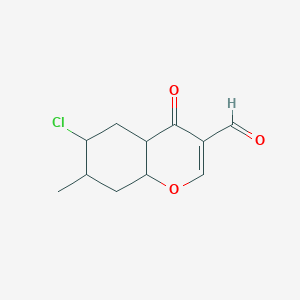
![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)
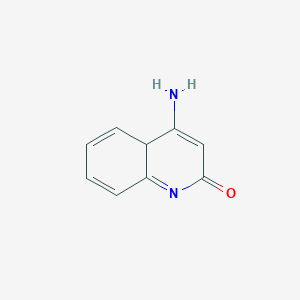
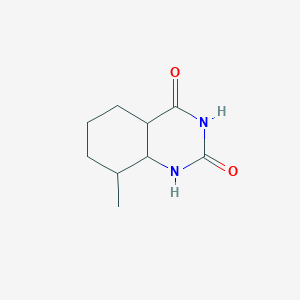
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
